molecular formula C8H18N2 B13617161 n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine

n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine

Cat. No.: B13617161
M. Wt: 142.24 g/mol
InChI Key: ZGWMFMMYUUWMOD-UHFFFAOYSA-N
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Description

n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine is an organic compound with the molecular formula C8H18N2. It is a diamine, meaning it contains two amine groups. This compound is characterized by the presence of a cyclobutyl group attached to one of the nitrogen atoms and two methyl groups attached to the other nitrogen atom. It is a colorless liquid with a fishy odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine typically involves the reaction of cyclobutylamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclobutylamine Reaction: Cyclobutylamine is reacted with formaldehyde in the presence of a catalyst to form an intermediate.

    Dimethylamine Addition: Dimethylamine is then added to the reaction mixture, leading to the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:

    Raw Material Handling: Ensuring the purity and proper handling of cyclobutylamine, formaldehyde, and dimethylamine.

    Reaction Control: Maintaining optimal temperature, pressure, and catalyst concentration.

    Purification: Using distillation or other purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of simpler amines.

    Substitution: Formation of substituted amines and amides.

Scientific Research Applications

n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of complexes with metals or other molecules, influencing various chemical and biological pathways. The compound’s unique structure allows it to act as a chelating agent, forming stable complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylethylenediamine: Similar in structure but lacks the cyclobutyl group.

    N,N’-Dimethylethylenediamine: Contains two methyl groups attached to different nitrogen atoms.

    N,N,N’,N’-Tetramethylethylenediamine: Contains four methyl groups attached to the nitrogen atoms.

Uniqueness

n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where such properties are desired.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N-cyclobutyl-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C8H18N2/c1-10(2)7-6-9-8-4-3-5-8/h8-9H,3-7H2,1-2H3

InChI Key

ZGWMFMMYUUWMOD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1CCC1

Origin of Product

United States

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